3-甲基-5-苯基异恶唑-4-甲醛

描述

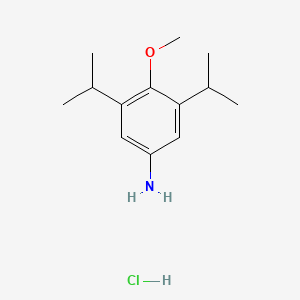

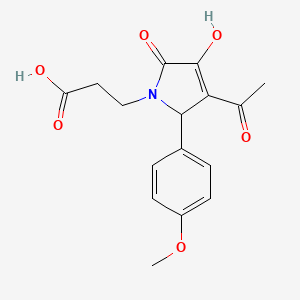

3-Methyl-5-phenyl-isoxazole-4-carbaldehyde is a unique chemical compound with the molecular formula C₁₁H₉NO₂ . It has a molecular weight of 187.19 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of isoxazoles, including 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions such as high costs, toxicity, and significant generation of waste . For instance, one method involves the reaction of alkynes with 18-crown-6 catalyst, K 2 CO 3, and 4-toluenesulfonyl chloride at 80 °C for 8–10 hours .Molecular Structure Analysis

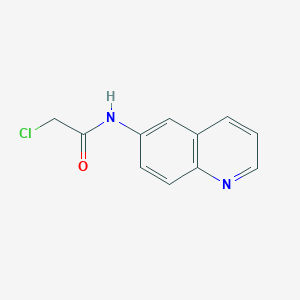

The molecular structure of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can be represented by the SMILES stringCc1noc(-c2ccccc2)c1C=O . This string provides a text representation of the compound’s structure, indicating the presence of a methyl group ©, an isoxazole ring (noc), a phenyl group (c2ccccc2), and a carbaldehyde group (C=O) . Physical And Chemical Properties Analysis

3-Methyl-5-phenyl-isoxazole-4-carbaldehyde has a molecular weight of 187.2 g/mol . Its molecular formula is C₁₁H₉NO₂ . The compound is provided to researchers as part of a collection of unique chemicals .作用机制

Target of Action

The primary targets of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

Isoxazoles, the class of compounds to which it belongs, are known to interact with their targets through various mechanisms, including electrostatic force, coordination mode, or pi interaction with the vacant d orbital of the target .

Biochemical Pathways

Isoxazoles, in general, are synthesized through various pathways, including reactions with α,β-unsaturated carbonyl compounds . The downstream effects of these pathways are subject to further investigation.

Pharmacokinetics

Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 187.19 g/mol , which may influence its pharmacokinetic properties.

实验室实验的优点和局限性

The main advantage of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde for laboratory experiments is its high reactivity and versatility. It can be used in a wide range of synthetic reactions, and it is relatively easy to synthesize and purify. However, it is important to note that the compound is highly toxic and should be handled with caution.

未来方向

Future research on 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the development of new drugs and other compounds with pharmaceutical properties. Finally, research could be done to explore the potential of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde as a therapeutic agent for various diseases and disorders.

合成方法

3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can be synthesized from a variety of starting materials, including benzaldehyde, isobutanol, and ethyl acetate. The most common method of synthesis involves the reaction of benzaldehyde with isobutanol in the presence of an acid catalyst, such as sulfuric acid. This reaction produces a mixture of the desired isoxazole and a byproduct, ethyl acetate. The mixture can then be separated by distillation, and the desired isoxazole can be isolated.

科学研究应用

异恶唑合成

异恶唑是一个五元杂环结构,常见于许多市售药物 . 异恶唑的合成在药物发现中具有重要意义,3-甲基-5-苯基异恶唑-4-甲醛可用于这些合成路线 .

药物发现

功能化的异恶唑支架,如3-甲基-5-苯基异恶唑-4-甲醛,表现出不同的生物活性,如抗癌、抗氧化、抗菌和抗微生物活性 . 异恶唑的核心结构已在许多药物中发现 .

抗帕金森药物

2019年,人们介绍了一种合成新型3,5-二取代异恶唑支架的方法,该支架可作为一种潜在的抗帕金森药物 . 3-甲基-5-苯基异恶唑-4-甲醛有可能用于合成这些化合物 .

HIF-2α激动剂

3-甲基-5-苯基异恶唑-4-甲醛及其衍生物已被鉴定为潜在的HIF-2α激动剂 . HIF-2α是细胞对低氧水平反应的关键转录因子,特别是在调节促红细胞生成素(EPO)的产生方面 .

抗癌活性

异恶唑衍生物已显示出有希望的抗癌活性 . 作为异恶唑的衍生物,3-甲基-5-苯基异恶唑-4-甲醛有可能用于开发新的抗癌药物 .

安全和危害

生化分析

Biochemical Properties

3-Methyl-5-phenyl-isoxazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. These interactions can lead to changes in the activity of these enzymes, thereby affecting cellular processes and metabolic pathways .

Cellular Effects

The effects of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cell function. For example, it may affect the expression of genes involved in stress responses, apoptosis, and cell proliferation. Additionally, 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s therapeutic potential .

Metabolic Pathways

3-Methyl-5-phenyl-isoxazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound may inhibit or activate enzymes involved in oxidative metabolism, leading to changes in the production of reactive oxygen species and other metabolites .

Transport and Distribution

The transport and distribution of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within specific cellular compartments can influence its activity and function. For instance, 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, its localization to the endoplasmic reticulum or Golgi apparatus can affect protein processing and trafficking .

属性

IUPAC Name |

3-methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZULDLZFUWWFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380148 | |

| Record name | 3-Methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89479-66-3 | |

| Record name | 3-Methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid](/img/structure/B1305876.png)

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)

![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)